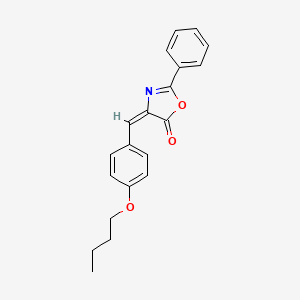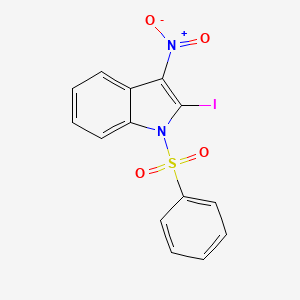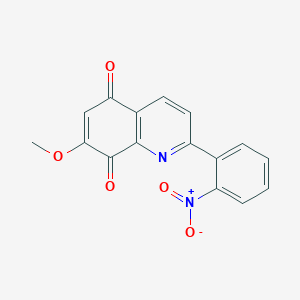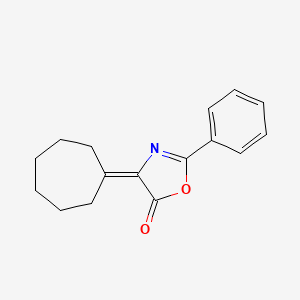
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptylidene phenyloxazolone , belongs to the oxazolone family. Its chemical structure consists of a seven-membered cycloheptylidene ring fused with a phenyl-substituted oxazolone ring. This compound exhibits intriguing properties due to its unique structural features.
準備方法
a. Synthetic Routes: Several synthetic routes exist for the preparation of 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one. One common approach involves the cyclization of an appropriate precursor. For instance:
Cycloheptanone Derivative Route: Starting from a cycloheptanone derivative, the reaction with phenyl isocyanate leads to the formation of the oxazolone ring.
Phenylglyoxal Route: Phenylglyoxal can react with cycloheptanone in the presence of a base to yield the desired compound.
b. Reaction Conditions: The cyclization reactions typically occur under mild conditions, often using a base or Lewis acid catalyst. Solvents like dichloromethane or acetonitrile are commonly employed.
c. Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
化学反応の分析
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the oxazolone ring can yield the corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions occur at the oxazolone carbonyl carbon. Common reagents include strong bases (e.g., sodium hydride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
a. Medicinal Chemistry: Researchers explore the potential of 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one as a scaffold for drug design. Its unique structure may offer novel pharmacological properties.
b. Biological Studies: The compound’s interaction with biological targets (e.g., enzymes, receptors) is investigated. It could serve as a probe for understanding biological pathways.
c. Industry: While not widely used in industry, its derivatives may find applications in materials science or as intermediates in organic synthesis.
作用機序
The exact mechanism by which 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
類似化合物との比較
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one stands out due to its cycloheptylidene ring fused with an oxazolone moiety. Similar compounds include oxazolones with different substituents, but none share this specific combination of rings.
特性
CAS番号 |
84381-69-1 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
4-cycloheptylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H17NO2/c18-16-14(12-8-4-1-2-5-9-12)17-15(19-16)13-10-6-3-7-11-13/h3,6-7,10-11H,1-2,4-5,8-9H2 |
InChIキー |
YZLKMVGJFQNJNX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

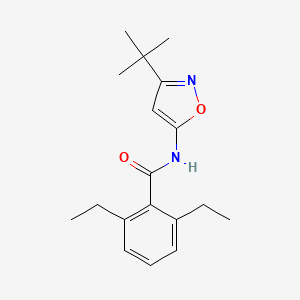

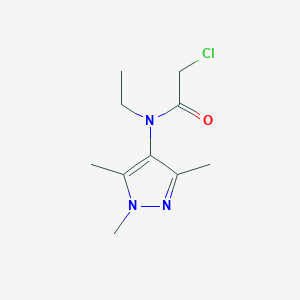
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)

![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)

